molecular formula C10H9FO4 B2504209 6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid CAS No. 914207-85-5

6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Cat. No.: B2504209
CAS No.: 914207-85-5
M. Wt: 212.176
InChI Key: KXOVSLMYWYSTAR-UHFFFAOYSA-N
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Description

6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a useful research compound. Its molecular formula is C10H9FO4 and its molecular weight is 212.176. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis Process : 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a crucial intermediate in synthesizing Nebivolol, an antihypertensive agent. Its synthesis involves steps like esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation, showing potential for industrialization due to mild conditions and accessible agents (Chen Xin-zhi, 2007).
  • Fidarestat Production : This compound is a key intermediate for producing Fidarestat, an oral aldose reductase inhibitor. Techniques like enzymatic resolution using Novozym 435 have been developed to efficiently synthesize this intermediate (Wei Dongzhi, 2008).

Combinatorial Synthesis and Solid-Phase Synthesis

  • Novel Scaffolds for Combinatorial Synthesis : It has been utilized in the synthesis of various coumarin derivatives, demonstrating its utility as a versatile scaffold in combinatorial chemistry. These derivatives are noted for their fluorescence, potentially useful in biological or physical studies (Aimin Song, Jinhua Zhang, K. Lam, 2004).
  • Solid-Phase Synthesis Applications : The compound's derivatives have been used in solid-phase synthesis to create diverse structures like 2,3-disubstituted 6H-pyrano[2,3-f]benzimidazole-6-ones, highlighting its versatility in medicinal chemistry (Aimin Song, Lucy Wu, Laura Ho, K. Lam, 2006).

Antimicrobial and Antioxidant Activities

  • Antimycobacterial Evaluation : Derivatives of this compound have been synthesized and evaluated for their antimycobacterial activities, showing promise in treating diseases like tuberculosis (P. Senthilkumar, M. Dinakaran, Debjani Banerjee, et al., 2008).
  • Antioxidant Properties : Some derivatives have been found to possess significant antioxidant activity, comparable to known antioxidants, suggesting potential applications in therapy or food preservation (S. Ćavar, F. Kovač, M. Maksimović, 2009).

Radiopharmaceutical Applications

  • Radiopharmaceutical Synthesis : The compound has been involved in the synthesis of radiopharmaceuticals like 6-18F-fluoro-l-DOPA, used in neurologic and oncologic PET imaging, demonstrating its potential in medical diagnostics (F. Wagner, J. Ermert, H. Coenen, 2009).

Safety and Hazards

This compound may be harmful if swallowed, cause skin irritation, eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

It is known to be involved in the synthesis of nebivolol, a β1 adrenoceptor antagonist . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in adrenergic signaling.

Cellular Effects

Given its role in the synthesis of nebivolol, it may influence cell function by modulating adrenergic signaling pathways .

Molecular Mechanism

It is likely to exert its effects at the molecular level through its metabolites, such as nebivolol .

Metabolic Pathways

The metabolic pathways involving 6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid are not well-characterized. It is known to be a key intermediate in the synthesis of nebivolol .

Properties

IUPAC Name

6-fluoro-4-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,7,9,12H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOVSLMYWYSTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC(=C2)F)OC1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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